molecular formula C12H7Cl2NO3 B5172135 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

Cat. No. B5172135
M. Wt: 284.09 g/mol
InChI Key: SLMSKHKVYQEYIO-UHFFFAOYSA-N
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Description

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene, also known as Nitrofen, is a chemical compound that has been widely used in various industries. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 281.64 g/mol. Nitrofen has been used as a herbicide, insecticide, and fungicide in agriculture, and as a wood preservative and a biocide in various industrial processes.

Scientific Research Applications

Biodegradation Studies

  • Microbial Degradation : Pseudomonas acidovorans XII has been found to utilize 1-chloro-4-nitrobenzene, a compound structurally related to 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene, as a carbon, nitrogen, and energy source. This suggests potential applications in bioremediation and environmental cleanup of related chemical pollutants (Shah, 2014).

Chemical Synthesis and Transformations

  • Chemical Reactions with Aromatic Nitro Compounds : Studies show that chloromethylbenzenes, including compounds similar to 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene, can react with aromatic nitro compounds, leading to a series of complex reactions involving hydride transfer and oxidation, demonstrating their utility in organic synthesis (Austin & Ridd, 1994).
  • Catalysis with Zeolites : The use of zeolites in catalyzing the reactions of 1-chloro-4-nitrobenzene, a related compound, with dinitrogen pentoxide has been explored, indicating potential applications in catalysis and chemical synthesis (Claridge et al., 1999).

Environmental and Analytical Applications

  • Water Purification : Research involving the oxidation of organic compounds like nitrobenzene in water suspensions of TiO2 under UV light suggests potential environmental applications in water treatment and pollution control, relevant to similar compounds like 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (Matthews, 1990).

properties

IUPAC Name

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMSKHKVYQEYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-chlorophenoxy)-4-nitrobenzene

Synthesis routes and methods

Procedure details

According to Scheme 3 Step 1, Method A: 2-Chloro-1-fluoro-4-nitrobenzene (1.12 mmol, 0.20 g) was added to a suspension of 3-chlorophenol (1.02 mmol, 0.10 mL), Cs2CO3 (1.25 mmol, 407 mg) in DMF/ACN (40:60, 3.6 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was quenched with water. The aqueous phase was extracted with AcOEt. The organic phase was washed with brine, was dried over MgSO4, was filtered and was concentrated under reduced pressure. The crude product was used without further purification to obtain 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.02 mmol, 288 mg, 100%) as an orange solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step One
Name
DMF ACN
Quantity
3.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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